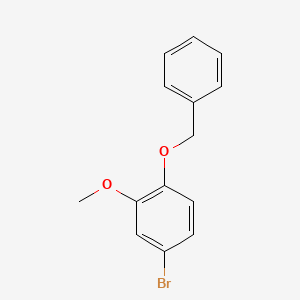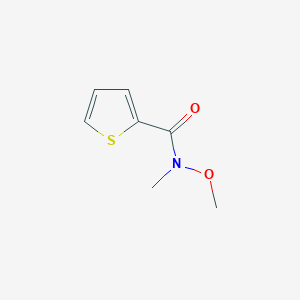
4-(3-Bromofenil)pirazola
Descripción general
Descripción
The compound 4-(3-bromophenyl)-1H-pyrazole is a derivative of the pyrazole class, characterized by a bromine atom substituted on the phenyl ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the bromine atom on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of 1,3-diketones with hydrazines. Although the specific synthesis of 4-(3-bromophenyl)-1H-pyrazole is not detailed in the provided papers, similar compounds have been synthesized using oxidative cyclization with copper acetate as a catalyst . The synthesis process can be sensitive to reaction conditions, such as temperature, solvent, and the nature of the substituents, which can lead to the formation of different isomers or related compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the molecular and supramolecular structures of halogenated pyrazole isomers have been established by X-ray diffraction, revealing the orientation of the phenyl ring and the interactions within the crystal lattice . The optimized molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, which are in agreement with experimental data . These studies provide insights into the conformational preferences and electronic distribution within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atoms and the substituents on the phenyl ring. The bromine atom, in particular, can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications. The reactivity of the pyrazole ring itself can lead to tautomerism, as observed in 4-bromo substituted 1H-pyrazoles, where the tautomer present in the solid state is the 3-bromo one . The study of these reactions is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-bromophenyl)-1H-pyrazole can be inferred from studies on similar compounds. Vibrational spectroscopy studies provide information on the bonding features and molecular vibrations . The electronic absorption spectra and solvatochromic behavior can reveal the influence of solvent polarity on the photophysical properties . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential, help in understanding the charge distribution and electronic properties, which are important for assessing the potential of these compounds in nonlinear optics and as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
Los derivados de pirazol, incluyendo 4-(3-Bromofenil)pirazola, han sido ampliamente estudiados por sus propiedades farmacológicas. Exhiben una gama de actividades biológicas, como efectos antibacterianos, antifúngicos, antiparasitarios, antiinflamatorios y antidepresivos . Estos compuestos son particularmente prometedores en el desarrollo de nuevos medicamentos debido a su versátil estructura heterocíclica aromática basada en nitrógeno.
Efectos Neuroprotectores
La investigación ha indicado que los derivados de pirazol pueden desempeñar un papel en la neuroprotección. Un estudio investigó los potenciales neurotóxicos de un derivado de pirazolina relacionado con this compound sobre la actividad de la acetilcolinesterasa y el nivel de malondialdehído en el cerebro, que están asociados con parámetros conductuales y potencial de natación . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas o la reducción de la neurotoxicidad.
Propiedades Antioxidantes
La respuesta al estrés oxidativo en las células es un área crítica de investigación, y los derivados de pirazol se han relacionado con actividades antioxidantes. Pueden ayudar a mitigar los efectos de las especies reactivas de oxígeno y el daño oxidativo, que están implicados en diversas enfermedades .
Químicos Agrícolas
Los pirazoles también son significativos en el sector agrícola. Sirven como marcos para la síntesis de compuestos con propiedades antifúngicas y antimicrobianas, que pueden utilizarse para proteger los cultivos de plagas y enfermedades .
Síntesis Orgánica
En química orgánica, this compound puede actuar como precursor o intermedio en la síntesis de moléculas más complejas. Su estructura permite diversas reacciones y transformaciones, lo que lo convierte en un componente valioso en las estrategias sintéticas .
Detección de Iones Metálicos
Los derivados de pirazol se han utilizado en la síntesis de sondas de detección para iones metálicos. Por ejemplo, se informó que una sonda de detección derivada de biscumarina de pirazol detectaba selectivamente iones de cobre y zinc . Esta aplicación es crucial en el monitoreo ambiental y los procesos industriales.
Actividades Antitumorales
El potencial antitumoral de los derivados de pirazol es otra área prometedora de investigación. Su capacidad para inhibir el crecimiento de células cancerosas los convierte en candidatos para el desarrollo de nuevos medicamentos contra el cáncer .
Aplicaciones en la Industria Química
Los derivados de pirazol, incluyendo this compound, son importantes en la industria química para la síntesis de diversas moléculas pequeñas. Estas moléculas tienen diversas aplicaciones, que van desde productos farmacéuticos hasta la ciencia de los materiales .
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Bromophenyl)pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .
Mode of Action
4-(3-Bromophenyl)pyrazole interacts with AchE, affecting its activity . The compound’s interaction with AchE leads to changes in normal nerve pulse transmission, which can result in dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development, such as the production of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
The result of the action of 4-(3-Bromophenyl)pyrazole is a confirmed non-toxic AchE inhibitory effect .
Propiedades
IUPAC Name |
4-(3-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJALWCDYPLISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375470 | |
| Record name | 4-(3-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916792-28-4 | |
| Record name | 4-(3-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)






![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)
